4-{[4-(Trifluoromethyl)piperidin-1-yl]methyl}pyridine
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Overview
Description
4-{[4-(Trifluoromethyl)piperidin-1-yl]methyl}pyridine is a compound that features a trifluoromethyl group attached to a piperidine ring, which is further connected to a pyridine ring
Mechanism of Action
Target of Action
Piperidine and pyridine derivatives are present in more than twenty classes of pharmaceuticals . They are often used as building blocks in drug design due to their ability to interact with various biological targets.
Mode of Action
The mode of action would depend on the specific biological targets of the compound. Piperidine derivatives, for example, have been shown to inhibit certain enzymes . .
Biochemical Pathways
Again, without knowing the specific targets, it’s challenging to determine the biochemical pathways that “4-{[4-(Trifluoromethyl)piperidin-1-yl]methyl}pyridine” might affect. Piperidine derivatives have been involved in a variety of biochemical pathways due to their presence in many different classes of drugs .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-{[4-(Trifluoromethyl)piperidin-1-yl]methyl}pyridine typically involves the trifluoromethylation of a piperidine derivative followed by its coupling with a pyridine moiety. One common method includes the reaction of 4-iodopyridine with trifluoromethylated piperidine under specific conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale trifluoromethylation processes using advanced catalysts and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 4-{[4-(Trifluoromethyl)piperidin-1-yl]methyl}pyridine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding N-oxides.
Reduction: Reduction reactions can convert the pyridine ring to piperidine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, leading to various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are common oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used for reduction.
Substitution: Halogenated reagents and bases like sodium hydride (NaH) are often employed.
Major Products Formed: The major products formed from these reactions include N-oxides, reduced piperidine derivatives, and various substituted pyridine derivatives .
Scientific Research Applications
4-{[4-(Trifluoromethyl)piperidin-1-yl]methyl}pyridine has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing complex organic molecules and pharmaceuticals.
Biology: The compound is used in the development of bioactive molecules and as a probe in biochemical studies.
Medicine: It is explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: The compound is utilized in the production of advanced materials and as a catalyst in various chemical reactions
Comparison with Similar Compounds
4-(Trifluoromethyl)pyridine: Shares the trifluoromethyl group but lacks the piperidine moiety.
4-(Trifluoromethyl)piperidine: Contains the piperidine ring with a trifluoromethyl group but lacks the pyridine ring.
Trifluoromethylated alkyl pyridines: Similar structure but with different alkyl groups attached to the pyridine ring.
Uniqueness: 4-{[4-(Trifluoromethyl)piperidin-1-yl]methyl}pyridine is unique due to the combination of the trifluoromethyl group, piperidine ring, and pyridine ring in a single molecule. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .
Properties
IUPAC Name |
4-[[4-(trifluoromethyl)piperidin-1-yl]methyl]pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15F3N2/c13-12(14,15)11-3-7-17(8-4-11)9-10-1-5-16-6-2-10/h1-2,5-6,11H,3-4,7-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SQNTVLAPZSDAPC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(F)(F)F)CC2=CC=NC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15F3N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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